molecular formula C21H19ClO6 B2933379 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate CAS No. 896825-19-7

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Cat. No. B2933379
CAS RN: 896825-19-7
M. Wt: 402.83
InChI Key: YDKAKZNQHYLBOG-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate is a useful research compound. Its molecular formula is C21H19ClO6 and its molecular weight is 402.83. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Group Utilization

The use of dimethoxybenzyl groups as protective groups in chemical synthesis is a key application area. For instance, the 3,4-dimethoxybenzyl group has been effectively used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showing its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Reaction Mechanisms

Research has also focused on understanding the reaction mechanisms involving dimethoxy groups. A study on the reactions of dimethoxycarbene with carbon–sulfur double bonds provides insight into the behavior of such compounds in chemical reactions, which is fundamental for broader chemical synthesis applications (Dawid, Reid, Warkentin, & Mlostoń, 2005).

Antimicrobial Properties

The antimicrobial evaluation of compounds containing dimethoxy groups is another area of interest. A study synthesizing and evaluating the antimicrobial activity of various ethyl benzodioxophosphol-oxothiazolidin-thiophene-carboxylates, which include the 3,4-dimethoxybenzylidene moiety, highlights this application (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Crystal and Molecular Structure Analysis

Understanding the crystal and molecular structure of compounds related to (Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate is crucial. Research in this area includes the synthesis and structural analysis of similar compounds, providing foundational knowledge for further applications in chemistry and materials science (Kariyappa et al., 2016).

Environmental Applications

The environmental impact and potential applications of compounds containing dimethoxy groups are also studied. For instance, research on the interactions of 2-chlorophenol/2-chlorophenoxy radical with ZnO nanotubes, which may include dimethoxy derivatives, provides insight into environmental remediation and pollution control (Song, Zhang, & Liu, 2011).

properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO6/c1-25-14-6-5-13(17(11-14)26-2)10-19-21(24)16-8-7-15(12-18(16)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKAKZNQHYLBOG-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.